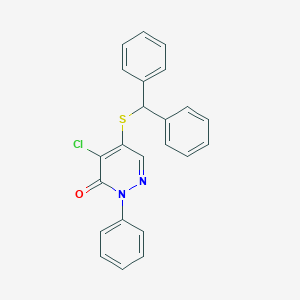![molecular formula C18H25N2O4P B286407 2-[hydroxy(4-methoxyphenyl)methyl]phenyl N,N,N',N'-tetramethyldiamidophosphate](/img/structure/B286407.png)
2-[hydroxy(4-methoxyphenyl)methyl]phenyl N,N,N',N'-tetramethyldiamidophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[hydroxy(4-methoxyphenyl)methyl]phenyl N,N,N',N'-tetramethyldiamidophosphate is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes a phosphinic acid ester group and a methoxy-alpha-hydroxybenzyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[hydroxy(4-methoxyphenyl)methyl]phenyl N,N,N',N'-tetramethyldiamidophosphate typically involves the reaction of dimethylamino phosphinic acid with 2-(4-methoxy-alpha-hydroxybenzyl)phenol. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pressure conditions. The reaction may also require the use of solvents like dichloromethane or toluene to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified using techniques such as crystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
2-[hydroxy(4-methoxyphenyl)methyl]phenyl N,N,N',N'-tetramethyldiamidophosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.
科学研究应用
2-[hydroxy(4-methoxyphenyl)methyl]phenyl N,N,N',N'-tetramethyldiamidophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
作用机制
The mechanism of action of 2-[hydroxy(4-methoxyphenyl)methyl]phenyl N,N,N',N'-tetramethyldiamidophosphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- Diethyl phosphinic acid [2-(4-methoxy-alpha-hydroxybenzyl)phenyl] ester
- Diphenyl phosphinic acid [2-(4-methoxy-alpha-hydroxybenzyl)phenyl] ester
- Dimethyl phosphinic acid [2-(4-methoxy-alpha-hydroxybenzyl)phenyl] ester
Uniqueness
2-[hydroxy(4-methoxyphenyl)methyl]phenyl N,N,N',N'-tetramethyldiamidophosphate is unique due to the presence of the dimethylamino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific research applications where these properties are desired.
属性
分子式 |
C18H25N2O4P |
|---|---|
分子量 |
364.4 g/mol |
IUPAC 名称 |
[2-[bis(dimethylamino)phosphoryloxy]phenyl]-(4-methoxyphenyl)methanol |
InChI |
InChI=1S/C18H25N2O4P/c1-19(2)25(22,20(3)4)24-17-9-7-6-8-16(17)18(21)14-10-12-15(23-5)13-11-14/h6-13,18,21H,1-5H3 |
InChI 键 |
DUTFPZZQALASIV-UHFFFAOYSA-N |
SMILES |
CN(C)P(=O)(N(C)C)OC1=CC=CC=C1C(C2=CC=C(C=C2)OC)O |
规范 SMILES |
CN(C)P(=O)(N(C)C)OC1=CC=CC=C1C(C2=CC=C(C=C2)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-[(2,4-dichlorobenzyl)sulfanyl]-2-phenyl-5-(tetrahydro-2H-pyran-2-ylsulfanyl)-3(2H)-pyridazinone](/img/structure/B286336.png)



![4,7-Bis(benzylsulfanyl)[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B286343.png)
![1,5-dibenzyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B286345.png)
